3-Bromo-2-chloro-5-nitropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26278. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

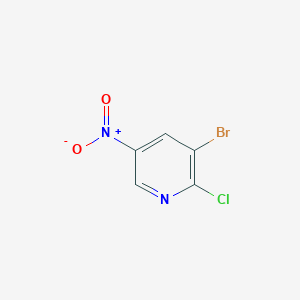

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQIUHVDDBART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282513 | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-17-7 | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5470-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-CHLORO-5-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-chloro-5-nitropyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-2-chloro-5-nitropyridine

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 5470-17-7), a key building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

This compound is a polysubstituted pyridine derivative whose synthetic utility is derived from the unique electronic interplay of its functional groups.[1] The pyridine core, an electron-deficient aromatic system, is further deactivated by a potent electron-withdrawing nitro group at the 5-position. This electronic arrangement, combined with the presence of two distinct halogen leaving groups at the 2- and 3-positions, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable intermediate for the construction of complex molecular architectures.[1] Its role as a precursor in the synthesis of novel pharmaceutical and agrochemical agents is well-established.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its application in synthesis.

Physical and Chemical Characteristics

The compound is typically a white to yellow or brown solid, with its appearance depending on purity and storage conditions.[1] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5470-17-7 | [1][2] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |

| Molecular Weight | 237.44 g/mol | [2] |

| Melting Point | 66-70 °C | [2] |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Appearance | White to yellow to brown solid | [1] |

Spectroscopic Analysis

Accurate characterization of this compound is crucial for confirming its identity and purity. While experimental spectra are not widely published, a predicted analysis based on established principles is provided below.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

-

δ ~8.8-9.0 ppm (d, J ≈ 2.5 Hz, 1H, H-4): This downfield signal is assigned to the proton at the C4 position. Its significant deshielding is due to the anisotropic effect of the adjacent nitro group and the overall electron-deficient nature of the ring. It is expected to appear as a doublet due to coupling with the H-6 proton.

-

δ ~8.4-8.6 ppm (d, J ≈ 2.5 Hz, 1H, H-6): This signal corresponds to the proton at the C6 position. It is also deshielded but to a lesser extent than H-4. It appears as a doublet from coupling to the H-4 proton.

-

-

¹³C NMR (125 MHz, CDCl₃): The carbon spectrum will reflect the electron-deficient nature of the pyridine ring.

-

δ ~150-155 ppm (C-2): The carbon bearing the chlorine atom is expected in this region.

-

δ ~145-150 ppm (C-6):

-

δ ~140-145 ppm (C-5): The carbon attached to the nitro group.

-

δ ~135-140 ppm (C-4):

-

δ ~115-120 ppm (C-3): The carbon bearing the bromine atom, likely the most upfield of the ring carbons due to the heavy atom effect of bromine.

-

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group and the aromatic ring.

-

~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.

-

~1580-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~800-900 cm⁻¹: C-H out-of-plane bending vibrations.

-

Below 800 cm⁻¹: Absorptions corresponding to the C-Cl and C-Br stretches.

Mass spectrometry will show a characteristic isotopic pattern due to the presence of both bromine and chlorine. The predicted m/z values for various adducts are listed below.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 236.90610 |

| [M+Na]⁺ | 258.88804 |

| [M-H]⁻ | 234.89154 |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the selective manipulation of its three key functional groups: the C2-chloro, C3-bromo, and C5-nitro groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is highly activated towards nucleophilic attack by the C5-nitro group. This allows for the displacement of the halogen atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion.

The stability of the Meisenheimer complex is the key to the facility of this reaction. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[4][5]

A representative diagram for the SNAr mechanism is shown above. A placeholder image is used for the Meisenheimer complex and the final product as these will vary depending on the specific nucleophile and reaction site. Caption: General mechanism of the SNAr reaction.

A critical question for synthetic chemists is the relative reactivity of the chloro and bromo substituents. Based on established principles of SNAr on nitropyridines, the C2 position is predicted to be the primary site of nucleophilic attack.[4][5]

-

Electronic Activation: The C2 position is para to the activating nitro group. Nucleophilic attack at this position allows for the delocalization of the negative charge in the Meisenheimer intermediate directly onto the nitro group, providing substantial resonance stabilization.

-

Kinetic Control: Attack at the C3 position (meta to the nitro group) does not allow for this direct resonance stabilization of the intermediate, resulting in a higher activation energy. Consequently, the reaction is kinetically controlled, favoring substitution at the more activated C2 position.

Therefore, treatment of this compound with one equivalent of a nucleophile is expected to selectively yield the 3-bromo-2-substituted-5-nitropyridine derivative. Substitution of the C3-bromo group would likely require more forcing conditions.

Reduction of the Nitro Group

The C5-nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization. The choice of reducing agent is critical to avoid dehalogenation.

-

Chemoselective Reduction: Reagents such as iron powder in acetic acid or tin(II) chloride (SnCl₂) are often preferred for reducing nitro groups in the presence of aryl halides.

-

Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a very effective method for nitro reduction, it can sometimes lead to concurrent hydrodehalogenation. The use of catalysts like Raney Nickel may offer better chemoselectivity in preserving the C-Br and C-Cl bonds.

Caption: Common workflow for the reduction of the nitro group.

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method starts from 3-Bromo-2-hydroxy-5-nitropyridine.

Synthesis from 3-Bromo-2-hydroxy-5-nitropyridine

This protocol involves the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride.

-

Reaction Setup: To a mixture of 3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq) and quinoline (0.5 eq), add phosphorus oxychloride (POCl₃, ~4 eq) at 0 °C.

-

Heating: Heat the reaction mixture to 120 °C for 2.5 hours.

-

Work-up: After cooling to room temperature, carefully add water to the reaction mixture.

-

Isolation: The precipitate formed is collected by filtration and dried to yield this compound. This method has been reported to produce the product in high yield (95%).

Caption: Experimental workflow for the synthesis of the title compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential in organic synthesis. Its value lies in the predictable and selective reactivity of its halogen and nitro groups. A comprehensive understanding of its chemical properties, particularly the regioselectivity of nucleophilic aromatic substitution, allows chemists to strategically incorporate this versatile building block into the synthesis of complex target molecules for pharmaceutical and other applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-2-chloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chloro-5-nitropyridine, a halogenated nitro-substituted pyridine, is a pivotal intermediate in modern organic synthesis. Its unique electronic and steric properties, conferred by the presence of three distinct functional groups on the pyridine scaffold, render it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, established analytical characterization protocols, and its application in synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development. The causality behind its reactivity and the practical considerations for its handling and use are elucidated to provide field-proven insights for laboratory and process development applications.

Core Molecular and Physical Characteristics

This compound is a crystalline solid, with its appearance ranging from off-white to yellow or brown, contingent on its purity.[1] The molecule's structural rigidity and polarity, arising from the pyridine ring and its substituents, dictate its fundamental physical properties.

Structural and General Properties

A summary of the key identifiers and properties of this compound is presented in Table 1. The presence of bromine, chlorine, and a nitro group on the pyridine ring results in a high molecular weight and density.[1]

| Property | Value | Source(s) |

| CAS Number | 5470-17-7 | [1][2][3][4] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 237.44 g/mol | [1][2][3][4][5] |

| Appearance | Off-white to yellow/brown solid | [1] |

| Density | ~1.9 ± 0.1 g/cm³ | [1] |

| Purity | Typically ≥97-98% | [3][4] |

Thermal Properties

The thermal behavior of this compound is indicative of its stability under standard laboratory conditions. Its relatively high melting and boiling points are consistent with a well-ordered crystalline lattice structure and significant intermolecular forces.

| Property | Value | Source(s) |

| Melting Point | 66-70 °C | [3] |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 131.5 ± 25.9 °C | [1] |

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound rely on a suite of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of this compound. The pyridine ring protons are expected to appear in the aromatic region of the spectrum, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the nitro, chloro, and bromo substituents. While a specific spectrum for this compound is not publicly available, related structures exhibit predictable patterns.

¹³C NMR spectroscopy provides further insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of the electronic environment created by the various substituents.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of this compound. A typical workflow for purity analysis is outlined below.

Caption: A typical workflow for HPLC purity analysis.

A standard protocol would involve dissolving a precisely weighed sample in a suitable solvent, such as acetonitrile or methanol, and injecting it into an HPLC system equipped with a C18 reverse-phase column and a UV detector. The percentage purity is determined by the relative area of the principal peak.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing nitro group, activates the ring towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles due to the ortho and para activating effect of the nitro group. This regioselectivity is a cornerstone of its application in building more complex molecular scaffolds.

Caption: Generalized SNAr reaction scheme.

This reactivity profile allows for the introduction of a wide array of functional groups at the 2-position, including amines, alcohols, and thiols, which is a key step in the synthesis of many pharmaceutical and agrochemical agents.[1] The bromine atom at the 3-position is less reactive towards SNAr but can participate in other transformations, such as cross-coupling reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions.[1] This transformation significantly alters the electronic properties of the pyridine ring, modulating the reactivity of the other substituents.

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 3)

-

Serious Eye Damage/Eye Irritation (Category 1)

Conclusion

This compound is a high-value synthetic intermediate with a well-defined set of physical and chemical properties. Its predictable reactivity, particularly in SNAr reactions, makes it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-nitropyridine (CAS: 5470-17-7)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by CAS number 5470-17-7, is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyridine core substituted with two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group, imparts a high degree of reactivity and synthetic versatility.[1][3] These features make it an invaluable starting material for the construction of complex molecular scaffolds, particularly in the synthesis of novel pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.

Physicochemical and Structural Properties

The compound is typically a white to yellow or brown solid, a physical characteristic dependent on its purity.[1] Its key properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source |

| CAS Number | 5470-17-7 | [4][5] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [1][4] |

| Molecular Weight | 237.44 g/mol | [4][6] |

| Appearance | White to yellow to brown solid | [1] |

| Melting Point | 54-70 °C (range varies by purity) | [1][4] |

| Boiling Point | ~293.8 °C at 760 mmHg (estimated) | [1] |

| Density | ~1.9 g/cm³ (estimated) | [1] |

| InChI Key | PTTQIUHVDDBART-UHFFFAOYSA-N | [4][6] |

| SMILES | C1=C(C=NC(=C1Br)Cl)--INVALID-LINK--[O-] | [6] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis and Reactivity Profile

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from a substituted hydroxypyridine. A common and effective route begins with 3-Bromo-2-hydroxy-5-nitropyridine. The critical transformation is the conversion of the hydroxyl group at the C2 position to a chloro group. This is accomplished via a nucleophilic substitution reaction using a chlorinating agent like phosphorus oxychloride (POCl₃).[7] The choice of POCl₃ is strategic; it is a powerful reagent for converting hydroxyl groups on heteroaromatic rings into chlorides, a necessary step to install the desired functionality.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is based on established laboratory procedures for the chlorination of hydroxypyridines.[7]

Objective: To synthesize this compound from 3-Bromo-2-hydroxy-5-nitropyridine.

Materials:

-

3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 eq)

-

Quinoline (catalytic amount, e.g., 0.5 eq)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-2-hydroxy-5-nitropyridine (e.g., 7.25 g, 33 mmol).

-

Reagent Addition: Under a fume hood and at 0°C (ice bath), carefully add quinoline (e.g., 2 ml, 16.5 mmol) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (e.g., 3 ml). Causality: Quinoline acts as a base to facilitate the reaction, while cooling during the initial addition of POCl₃ manages the exothermic nature of the reaction.

-

Heating: Heat the reaction mixture to 120°C and maintain this temperature for approximately 2.5 hours. Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution of the hydroxyl group.

-

Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into cold water (e.g., 20 ml). A precipitate will form. Causality: This step quenches the excess reactive POCl₃ and precipitates the less water-soluble organic product from the aqueous acidic medium.

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic impurities. Dry the collected solid under vacuum to yield the final product, this compound.[7]

Reactivity Profile

The reactivity of this compound is dominated by the pyridine ring's electron-deficient nature, which is significantly enhanced by the nitro group. This makes the halogenated positions (C2-Cl and C3-Br) highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions. The chlorine atom at the C2 position is generally more reactive and thus more readily displaced by nucleophiles than the bromine at C3. Furthermore, the nitro group can be readily reduced to an amino group, which can then be used for a wide array of subsequent chemical transformations, such as amide bond formation or diazotization.

Core Applications in Drug Discovery and Agrochemicals

The compound's value lies in its role as a versatile scaffold. Its functional groups serve as handles for introducing molecular diversity, a cornerstone of modern drug discovery and agrochemical development.[1][3]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various drug candidates, including anti-cancer agents and antibiotics.[2] The pyridine core is a common motif in many biologically active molecules, and the compound's reactive sites allow for the systematic modification of lead compounds to optimize their efficacy and pharmacokinetic profiles.

-

Agrochemical Synthesis: The compound is used to create new pesticides and herbicides.[2] The introduction of the nitropyridine moiety can confer potent biological activity essential for crop protection.

-

Organic Synthesis Intermediate: Beyond specific applications, it is a foundational building block for synthesizing a wide range of substituted heterocyclic compounds for materials science and other areas of chemical research.[2]

Application Workflow: Intermediate to Final Product

Caption: Conceptual workflow from intermediate to a final product.

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions.[6]

GHS Hazard Information

| Category | Information |

| Signal Word | Danger |

| Pictograms | GHS06 (Skull and Crossbones), GHS05 (Corrosion) |

| Hazard Statements | H301: Toxic if swallowed.[6] H318: Causes serious eye damage.[6] |

| Precautionary Statements | P264, P270, P280, P301+P310, P305+P351+P338, P405, P501 |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear impervious gloves, a lab coat, and chemical safety goggles or a face shield.[8]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials. The compound is classified under storage class 6.1C (Combustible, acute toxic).[4]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][9]

-

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 5470-17-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5470-17-7 [chemicalbook.com]

- 8. accelachem.com [accelachem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2-chloro-5-nitropyridine: Synthesis, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

3-Bromo-2-chloro-5-nitropyridine, identified by its CAS number 5470-17-7, is a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Its pyridine core is strategically functionalized with two distinct halogen atoms (bromine and chlorine) and a strongly electron-withdrawing nitro group. This unique substitution pattern imparts a high degree of reactivity and selectivity, making it an invaluable building block for the synthesis of more complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, its key applications, and essential safety and handling procedures.

Chemical Structure and Identifiers:

-

IUPAC Name: this compound[3]

-

Synonyms: 3-Bromo-2-chloro-5-nitro-pyridine, 2-chloro-3-bromo-5-nitropyridine[1][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a white to yellow or brown solid, with its color depending on purity.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 237.44 g/mol | [3][4][6] |

| Appearance | White to yellow to brown solid | [1] |

| Melting Point | 54-58 °C / 66-70 °C | [1][8] |

| Boiling Point (est.) | 293.8 ± 35.0 °C at 760 mmHg | [1] |

| Density (est.) | 1.9 ± 0.1 g/cm³ | [1] |

| Flash Point (est.) | 131.5 ± 25.9 °C | [1] |

| Purity (Typical Assay) | ≥97-98% | [1][4][6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is commonly achieved from 3-Bromo-2-hydroxy-5-nitropyridine.[7] The following protocol details a standard laboratory procedure, highlighting the rationale behind the choice of reagents and conditions.

Experimental Protocol: Chlorination of 3-Bromo-2-hydroxy-5-nitropyridine

Objective: To convert the hydroxyl group of the starting material into a chloro group to yield the title compound.

Reaction Scheme: 3-Bromo-2-hydroxy-5-nitropyridine → this compound

Materials:

-

3-Bromo-2-hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Quinoline

-

Water (deionized)

Procedure: [7]

-

In a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq).

-

To this, add quinoline (0.5 eq) and cool the mixture to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (a slight excess) to the cooled mixture.

-

After the addition is complete, heat the reaction mixture to 120°C for approximately 2.5 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding cold water. This will cause the product to precipitate.

-

Collect the resulting brown solid by vacuum filtration.

-

Wash the solid with water and dry it thoroughly to obtain this compound.

Causality and Expertise in Synthesis

-

Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for converting hydroxyl groups on heterocyclic rings, such as pyridinols (hydroxypyridines), into chlorides. Its reactivity is well-suited for this transformation.

-

Role of Quinoline: Quinoline acts as a base and a reaction promoter. It neutralizes the HCl gas that is formed as a byproduct of the reaction, preventing potential side reactions and driving the equilibrium towards the product.

-

Temperature Control: The initial cooling to 0°C is a critical safety and control measure to manage the exothermic nature of the reaction upon adding POCl₃. The subsequent heating to 120°C provides the necessary activation energy for the chlorination to proceed to completion in a reasonable timeframe.[7]

-

Workup: The precipitation of the product upon adding water is due to its low solubility in aqueous media, providing a straightforward method for isolation from the reaction mixture.

Synthesis Workflow Visualization

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the ring nitrogen and the nitro group. The bromine at the 3-position is less reactive, allowing for selective transformations.

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

-

Pharmaceutical Development: It serves as a key precursor for creating novel drug candidates, including anti-cancer agents and antibiotics.[2] The nitro group can be readily reduced to an amine, which opens up a vast array of further derivatization possibilities, such as amide bond formation or sulfonylation, to modulate the biological activity of the target molecule.[1]

-

Agrochemicals: It is employed in the formulation of modern pesticides and herbicides, contributing to enhanced crop protection.[2]

-

Organic Synthesis: The ability to undergo selective nucleophilic substitution makes it a preferred building block for chemists aiming to construct complex heterocyclic systems efficiently.[2]

Key Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this molecule is the SNAr reaction, where a nucleophile displaces the more labile chloro group.

Caption: Generalized SNAr pathway for this compound.

Safety, Handling, and Storage

Due to its toxicological profile, this compound must be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and causes serious eye damage.[3][8]

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H301: Toxic if swallowed.[3][8] H318: Causes serious eye damage.[3][8] |

Recommended Safety Protocols

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10] Eyewash stations and safety showers should be readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[10]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10] Keep away from heat and sources of ignition.[9]

-

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a highly functionalized and reactive intermediate of significant value in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in SNAr reactions, make it an indispensable tool for researchers and professionals in drug discovery and agrochemical development. Adherence to strict safety protocols is imperative when handling this compound to mitigate the associated health risks. The continued application of this versatile building block is expected to contribute to the development of novel and effective chemical entities.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 5470-17-7 [chemicalbook.com]

- 8. This compound 97 5470-17-7 [sigmaaldrich.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. fishersci.com [fishersci.com]

- 11. accelachem.com [accelachem.com]

3-Bromo-2-chloro-5-nitropyridine synthesis from 2-hydroxy-5-nitropyridine

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine

Introduction

This compound is a highly functionalized heterocyclic compound, identified by its CAS number 5470-17-7.[1][2][3][4][5] Its molecular structure, featuring a pyridine ring substituted with bromine, chlorine, and a nitro group, makes it a potent and versatile intermediate in organic synthesis.[1] This compound serves as a critical building block in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][6] The strategic placement of its functional groups allows for a wide array of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it a valuable precursor for drug candidates and other fine chemicals.[1]

This guide provides a comprehensive, two-step synthetic pathway starting from the readily available precursor, 2-hydroxy-5-nitropyridine. We will delve into the mechanistic principles, detailed experimental protocols, and the critical causality behind the procedural choices, offering field-proven insights for researchers and development professionals.

Overall Synthetic Strategy

The transformation of 2-hydroxy-5-nitropyridine into this compound is efficiently achieved in two distinct synthetic operations:

-

Chlorination: The hydroxyl group of the starting material is converted into a chloro group using a potent chlorinating agent, yielding the intermediate 2-chloro-5-nitropyridine.

-

Regioselective Bromination: An electrophilic aromatic substitution is performed on the intermediate to introduce a bromine atom at the C3 position of the pyridine ring, affording the final product.

The complete workflow is illustrated below.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-Chloro-5-nitropyridine

Principle and Mechanistic Rationale

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. 2-Hydroxypyridines exist in a tautomeric equilibrium with their 2-pyridone form. The direct displacement of the hydroxyl group is difficult; therefore, it must first be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose, acting as both a dehydrating and chlorinating agent.[7]

The reaction generally proceeds by the activation of the pyridone oxygen by POCl₃, forming a phosphoryl chloride intermediate. This intermediate is highly electrophilic, and a subsequent attack by a chloride ion (from POCl₃ itself) at the C2 position, followed by elimination, yields the desired 2-chloropyridine and inorganic phosphorus byproducts. While traditionally performed in a large excess of POCl₃, modern, more sustainable methods utilize equimolar amounts of the reagent, often under solvent-free conditions, which is economically and environmentally advantageous for large-scale production.[7][8][9]

Experimental Protocol: Solvent-Free Chlorination

This protocol is adapted from an efficient, large-scale, solvent-free method that demonstrates high yield and purity.[7]

Step-by-Step Methodology:

-

Reactor Setup: To a 150 mL Teflon-lined stainless steel reactor, add 2-hydroxy-5-nitropyridine (70.0 g, 0.5 mol).

-

Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 45 mL, 0.5 mol). Caution: POCl₃ is highly corrosive and reacts violently with water.[10][11][12] Handle with appropriate personal protective equipment (PPE).

-

Reaction: Seal the reactor securely. Place it in a suitable heating apparatus and heat the reaction mixture to 140 °C for 2 hours.

-

Work-up - Quenching: After cooling the reactor to room temperature, carefully open it in a fume hood. Very slowly and cautiously pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. This quenching process is highly exothermic and releases toxic HCl gas.

-

Neutralization: Once the ice has completely melted, adjust the pH of the resulting slurry to 8-9 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.

-

Isolation: Isolate the precipitated solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold water to remove any residual inorganic salts. Dry the product under vacuum to a constant weight.

Data Summary: Chlorination

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-5-nitropyridine | [7] |

| Reagent | Phosphorus oxychloride (POCl₃) | [7] |

| Stoichiometry | 1:1 molar ratio | [7] |

| Temperature | 140 °C | [7] |

| Reaction Time | 2 hours | [7] |

| Typical Yield | 93% | [7] |

| Product Purity | >98% | [7] |

| Melting Point | 109–111 °C | [7] |

Part 2: Regioselective Bromination of 2-Chloro-5-nitropyridine

Principle and Mechanistic Rationale

The second step involves the bromination of the 2-chloro-5-nitropyridine intermediate. This is a classic electrophilic aromatic substitution (EAS) reaction, and the outcome is governed by the directing effects of the substituents on the pyridine ring.[13][14]

-

Pyridine Nitrogen: Strongly deactivates the ring towards electrophilic attack, particularly at the α (C2, C6) and γ (C4) positions.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly deactivates the ring and acts as a meta-director.

-

Chloro Group (-Cl): Deactivating via its inductive effect (-I) but ortho-, para-directing through its resonance effect (+M) due to lone pair donation.[15]

Considering these effects, the C3 position is the most favorable site for electrophilic attack. It is ortho to the directing chloro group and meta to the deactivating nitro group. The C4 and C6 positions are heavily disfavored due to the strong deactivating influence of the adjacent nitrogen and nitro groups. This interplay of electronic effects leads to a highly regioselective bromination at the C3 position.

Caption: Analysis of regioselectivity for bromination.

Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of deactivated pyridine rings.[16]

Step-by-Step Methodology:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, suspend 2-chloro-5-nitropyridine (79.25 g, 0.5 mol) in glacial acetic acid (500 mL).

-

Reagent Addition: Slowly add bromine (Br₂, 87.9 g, 0.55 mol) dropwise to the suspension over 30 minutes. Caution: Bromine is highly corrosive, toxic, and volatile. This step must be performed in an efficient fume hood with appropriate PPE.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up - Quenching: Cool the mixture to room temperature and pour it into a large beaker containing 2 L of an ice-water mixture.

-

Neutralization and Precipitation: Neutralize the solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration. Wash the crude product with water until the filtrate is neutral. Recrystallize the solid from ethanol or isopropanol to obtain the pure this compound.

Data Summary: Bromination

| Parameter | Value |

| Starting Material | 2-chloro-5-nitropyridine |

| Reagent | Bromine (Br₂) |

| Solvent | Glacial Acetic Acid |

| Temperature | 80 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-90% |

| Product Purity | >98% (after recrystallization) |

| Melting Point | 66-70 °C |

Safety and Handling

The synthesis described involves hazardous materials that require strict safety protocols.

-

Phosphorus Oxychloride (POCl₃): Acutely toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[12][17] It reacts violently with water, liberating toxic and corrosive fumes.[11][18] Always handle in a chemical fume hood, wearing a full face shield, acid-resistant gloves (e.g., neoprene), and a chemical-resistant apron.[18] Ensure an eyewash station and safety shower are immediately accessible.[18]

-

Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Inhalation can be fatal. It has a high vapor pressure, requiring excellent ventilation. Handle only in a fume hood with appropriate respiratory protection, chemical-resistant gloves, and eye protection.

-

General Precautions: All operations should be conducted by trained personnel in a well-ventilated laboratory setting. A thorough risk assessment should be completed before commencing any work.

Conclusion

The synthesis of this compound from 2-hydroxy-5-nitropyridine is a robust and efficient two-step process. The initial chlorination using phosphorus oxychloride, particularly via modern solvent-free methods, provides the key intermediate in high yield. The subsequent electrophilic bromination proceeds with high regioselectivity, dictated by the powerful directing effects of the substituents on the pyridine core. A deep understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis, delivering a valuable chemical intermediate for advanced applications in research and industry.

References

- 1. innospk.com [innospk.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. echemi.com [echemi.com]

- 12. lanxess.com [lanxess.com]

- 13. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. my.airliquide.com [my.airliquide.com]

synthesis and reactivity of 3-Bromo-2-chloro-5-nitropyridine

An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Bromo-2-chloro-5-nitropyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of two distinct halogen atoms and a strongly electron-withdrawing nitro group on a pyridine scaffold imparts a versatile reactivity profile, making it a crucial building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed mechanistic insights into its reactivity, field-proven experimental protocols, and its applications in modern drug discovery and agrochemical development.

Introduction and Physicochemical Profile

This compound, identified by CAS Number 5470-17-7, is a specialized chemical intermediate that serves as a cornerstone in multi-step organic syntheses.[1] The strategic placement of its functional groups—a chloro group at the C-2 position, a bromo group at C-3, and a nitro group at C-5—creates a molecule with multiple, distinct reaction sites. The electron-deficient nature of the pyridine ring, further amplified by the para-directing nitro group, makes the C-2 and C-6 positions highly susceptible to nucleophilic attack, while the carbon-halogen bonds provide handles for a variety of palladium-catalyzed cross-coupling reactions. This combination of functionalities allows for sequential and regioselective modifications, a highly desirable trait for building molecular diversity in pharmaceutical and agrochemical research.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5470-17-7 | [1][3][4] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [1][3] |

| Molecular Weight | 237.44 g/mol | [3] |

| Appearance | White to yellow to brown solid | [1] |

| Melting Point | 54-70 °C | [1] |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [1] |

| Density | ~1.9 g/cm³ | [1] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound

The most prevalent and high-yielding synthesis of this compound commences with a 2-hydroxypyridine precursor.[1] The process involves a two-step sequence: bromination followed by chlorination. This strategy is efficient because the hydroxyl group at the 2-position can be readily converted to a chloro group using standard chlorinating agents.

The overall synthetic transformation is outlined below:

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 3-Bromo-2-hydroxy-5-nitropyridine

This protocol is adapted from established literature procedures and provides a robust method for the chlorination of the hydroxypyridine intermediate.[5][6]

Materials:

-

3-Bromo-2-hydroxy-5-nitropyridine (7.25 g, 33 mmol)

-

Phosphorus oxychloride (POCl₃) (3 ml)

-

Quinoline (2 ml, 16.5 mmol)

-

Deionized water

-

Ice

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-hydroxy-5-nitropyridine (7.25 g, 33 mmol) and quinoline (2 ml, 16.5 mmol).

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (3 ml) to the cooled mixture with continuous stirring.

-

Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group. The reaction is exothermic, necessitating addition at 0°C to control the reaction rate and prevent side reactions. Quinoline acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

-

After the addition is complete, remove the ice bath and heat the reaction medium to 120°C for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture into 20 ml of ice-water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it under a vacuum to yield the final product, this compound.

Expected Outcome: This procedure typically yields a brown solid with a high yield, often around 95% (approx. 7.5 g).[5]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by two primary modes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reduction of the nitro group provides a third avenue for diversification.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This effect is significantly enhanced by the strong electron-withdrawing nitro group at the C-5 position, which activates the ortho (C-6) and para (C-2) positions towards nucleophilic attack.[7] The chlorine atom at the C-2 position is thus highly labile and can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Caption: Mechanism of Nucleophilic Aromatic Substitution at the C-2 position.

Regioselectivity: While both halogens can act as leaving groups, substitution overwhelmingly occurs at the C-2 position. This is due to two primary factors:

-

Electronic Activation: The C-2 position is para to the activating nitro group and ortho to the ring nitrogen, both of which stabilize the negative charge in the intermediate Meisenheimer complex through resonance and induction.

-

Leaving Group Ability: While bromine is generally a better leaving group than chlorine, the electronic activation at C-2 makes the C-Cl bond cleavage kinetically favored in SNAr reactions on this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br and C-Cl bonds are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This allows for the introduction of aryl, alkyl, alkynyl, and other moieties.

Suzuki-Miyaura Coupling: This reaction couples the halo-pyridine with an organoboron species (e.g., a boronic acid) to form C-C bonds.[8][9] It is widely used to synthesize biaryl compounds.[10][11]

Sonogashira Coupling: This reaction introduces an alkyne group by coupling the halo-pyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14]

Reactivity Hierarchy: In cross-coupling reactions, the reactivity of the halide leaving group is critical. The established order is I > Br > OTf > Cl.[15] Therefore, the C-3 bromine atom will react selectively over the C-2 chlorine atom under carefully controlled conditions. This differential reactivity is a powerful tool, enabling sequential, site-selective functionalization of the pyridine ring.

Caption: A logical workflow for the sequential functionalization of the scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (NH₂) using standard reducing agents such as tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C).[1][16] This transformation is pivotal as it converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group. This new functionality opens pathways for further derivatization, such as amide bond formation, diazotization reactions, or its use as a directing group in subsequent electrophilic substitutions.

Applications in Research and Development

The synthetic versatility of this compound makes it a high-value intermediate in several industrial sectors.

-

Pharmaceutical Development: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is incorporated into scaffolds for developing novel anti-cancer agents, antibiotics, and compounds targeting specific enzymes or receptors.[2]

-

Agrochemicals: The compound is used to synthesize advanced pesticides and herbicides, contributing to crop protection and improved agricultural yields.[2]

-

Material Science: Its unique electronic properties and potential for polymerization make it a valuable component in the creation of advanced materials, including specialized polymers and coatings.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed.[3] |

| GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[3] |

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion

This compound is a quintessential example of a strategic molecular building block. Its synthesis is efficient and high-yielding, and its reactivity is well-defined and predictable. The presence of three distinct functional groups allows for a programmed, regioselective approach to synthesizing complex molecules through a combination of nucleophilic substitution, palladium-catalyzed cross-coupling, and functional group reduction. These attributes firmly establish its role as a valuable and indispensable intermediate for professionals in drug discovery, agrochemical synthesis, and materials science.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 5470-17-7 [chemicalbook.com]

- 6. 2,3-Dichloro-5-nitropyridine | 22353-40-8 | Benchchem [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Bromo-2-chloro-5-nitropyridine: A Cornerstone Intermediate in Pharmaceutical Synthesis

This guide provides an in-depth technical overview of 3-Bromo-2-chloro-5-nitropyridine, a pivotal intermediate in modern pharmaceutical and agrochemical development. We will move beyond a simple recitation of properties to explore the strategic considerations behind its synthesis, its versatile reactivity, and the practical methodologies for its use in complex molecule construction. The focus is on providing researchers, scientists, and drug development professionals with a framework for leveraging this unique building block effectively and safely.

Introduction: The Strategic Value of a Polysubstituted Pyridine

This compound (CAS No. 5470-17-7) is a highly functionalized heterocyclic compound.[1] Its value in synthetic chemistry is not merely a sum of its parts, but rather a consequence of the orchestrated reactivity imparted by its specific substitution pattern. The pyridine core, a common motif in bioactive molecules, is rendered exceptionally versatile by three key functional groups: a nitro group and two distinct halogens (bromine and chlorine).[1][2]

The electron-withdrawing nature of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the positions occupied by the halogens prime targets for displacement. Furthermore, the differential reactivity of the C-Cl versus the C-Br bond allows for selective and sequential transformations, such as cross-coupling reactions. Finally, the nitro group itself serves as a synthetic handle, readily reducible to an amine to enable a host of further derivatizations.[1] This confluence of features makes this compound a sought-after precursor for building complex molecular architectures, particularly in the synthesis of anti-cancer agents and antibiotics.[2]

Below is a diagram illustrating the key reactive sites on the molecule that form the basis of its synthetic utility.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is a prerequisite for its effective and safe application. The key data for this compound are summarized below.

Physical and Chemical Properties

This compound presents as a solid, with its color ranging from white to yellow or brown, likely dependent on purity.[1] Its relatively high melting point and boiling point suggest thermal stability under typical laboratory conditions, though its flash point necessitates caution.[1][3]

| Property | Value | Source(s) |

| CAS Number | 5470-17-7 | [1][4] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [1][5] |

| Molecular Weight | 237.44 g/mol | [4][6] |

| Appearance | White to yellow to brown solid | [1] |

| Melting Point | 54-70 °C | [1][3][4] |

| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [1][3] |

| Density | 1.9 ± 0.1 g/cm³ | [1][3] |

| Flash Point | 131.5 ± 25.9 °C | [1][3] |

Safety and Handling

From a safety perspective, this compound is classified as a hazardous substance and must be handled with appropriate precautions.[4][6] It is acutely toxic if ingested and poses a risk of serious eye damage.[6][7]

| Hazard Class | GHS Classification | Precautionary Statement Examples | Source(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [4][6][7] |

| Serious Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6][7] |

| Skin & Respiratory | May cause skin and respiratory irritation | P261: Avoid breathing dust. P280: Wear protective gloves. | [7] |

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[4][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Synthesis Pathway

The synthesis of this compound typically begins with a pre-functionalized pyridine ring, such as 2-hydroxy-5-nitropyridine.[1] The process involves sequential halogenation steps, which must be carefully controlled to achieve the desired substitution pattern with high yield and purity.[1] The following diagram and protocol outline a representative synthetic approach.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:5470-17-7 | Chemsrc [chemsrc.com]

- 4. This compound 97 5470-17-7 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accelachem.com [accelachem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Lynchpin of Modern Agrochemicals: A Technical Guide to the Applications of 3-Bromo-2-chloro-5-nitropyridine

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

In the relentless pursuit of global food security, the development of potent and selective agrochemicals is paramount. At the heart of many modern synthetic pathways for novel fungicides, herbicides, and insecticides lies the versatile heterocyclic intermediate, 3-Bromo-2-chloro-5-nitropyridine. This technical guide provides an in-depth exploration of the critical role this molecule plays in the synthesis of a new generation of crop protection agents. We will dissect the chemical reactivity of this compound, detail its application in the synthesis of key agrochemical classes, and present experimental protocols and biological activity data to illustrate its significance in the field.

Introduction: The Strategic Importance of this compound

This compound (CAS 5470-17-7) is a highly functionalized pyridine derivative that has emerged as a cornerstone in the synthesis of complex agrochemicals.[1][2] Its strategic importance stems from the unique arrangement of its substituents: a bromine atom, a chlorine atom, and a nitro group on the pyridine ring. This configuration imparts a high degree of reactivity and selectivity, making it an ideal scaffold for the construction of diverse and biologically active molecules.[1]

The electron-withdrawing nature of the nitro group, coupled with the presence of two different halogen atoms at positions amenable to nucleophilic substitution, allows for a stepwise and controlled derivatization of the pyridine core. This chemical versatility has been exploited by agrochemical researchers to develop novel compounds with a range of biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₂BrClN₂O₂ | [3] |

| Molecular Weight | 237.44 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 66-70 °C | [3] |

| CAS Number | 5470-17-7 | [3] |

Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its application. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical literature and provides a reliable method for the preparation of the title compound.

Materials:

-

3-Amino-5-nitropyridine

-

Copper(II) Bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Diazotization: In a round-bottom flask, dissolve 3-amino-5-nitropyridine in acetonitrile. Cool the solution to 0 °C in an ice bath.

-

Slowly add tert-butyl nitrite to the cooled solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of Copper(II) Bromide in acetonitrile.

-

Slowly add the diazotized solution to the CuBr₂ solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Applications in Fungicide Synthesis

The pyridine ring is a key structural motif in many successful fungicides. This compound serves as a valuable starting material for the synthesis of novel fungicidal compounds, particularly nicotinamide and pyrazole carboxamide derivatives.

Nicotinamide Derivatives

Nicotinamide derivatives have demonstrated significant antifungal activity. The synthesis often involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring.

Caption: Synthetic pathway to fungicidal nicotinamide derivatives.

A study on the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showcased the utility of related pyridine building blocks. Several of these compounds exhibited moderate to good in vitro activity against a panel of phytopathogenic fungi.[4][5]

Table 1: In Vitro Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [4]

| Compound | Target Fungus | EC₅₀ (µg/mL) |

| 6a | Gibberella zeae | >50% inhibition at 100 µg/mL |

| 6b | Gibberella zeae | 81.3 |

| 6c | Gibberella zeae | >50% inhibition at 100 µg/mL |

| 6b | Fusarium oxysporum | 97.8 |

| 6b | Cytospora mandshurica | 176.5 |

| Boscalid (Commercial Fungicide) | Gibberella zeae | >50% inhibition at 100 µg/mL |

| Carboxin (Commercial Fungicide) | Gibberella zeae | >50% inhibition at 100 µg/mL |

Applications in Herbicide Synthesis

The versatility of this compound extends to the development of novel herbicides. The substituted pyridine scaffold is present in several classes of herbicides with different modes of action.

Pyridine-based Protoporphyrinogen Oxidase (PPO) Inhibitors

Recent research has focused on the development of PPO-inhibiting herbicides containing a pyridine moiety. These compounds have shown promise for broad-spectrum weed control.[6][7][8]

Caption: General synthetic route to herbicidal pyridine derivatives.

A series of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, synthesized from related pyridine precursors, demonstrated potent herbicidal activity against a range of weeds in greenhouse and field trials.[9]

Table 2: Herbicidal Activity of Substituted 3-(pyridin-2-yl)benzenesulfonamide Derivatives [9]

| Compound | Application Rate (g/ha) | Weed Species | % Control |

| II6 | 37.5 | Velvetleaf, Barnyard grass | High |

| II7 | 37.5 | Velvetleaf, Foxtail | High |

| III2 | 37.5 | Youth-and-old age, Barnyard grass | High |

| III4 | 37.5 | Youth-and-old age, Foxtail | High |

| Saflufenacil (Commercial Herbicide) | 37.5 | Various | Equivalent to test compounds |

| Sulcotrione (Commercial Herbicide) | 37.5 | Various | Lower than test compounds |

Applications in Insecticide Synthesis

The chloronicotinyl class of insecticides, which act on the insect central nervous system, represents a major application of pyridine chemistry in crop protection.[10] While many commercial syntheses of chloronicotinyl insecticides may start from different pyridine precursors, this compound provides a valuable platform for the synthesis of novel insecticidal analogues.

Pyridinyl-Pyrazole Carboxamides

The insecticide chlorantraniliprole, a pyridinyl-pyrazole carboxamide, is a highly effective insecticide. Its synthesis involves the coupling of a substituted pyrazole carboxylic acid with an anthranilamide. The key pyrazole intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, can be conceptually derived from precursors accessible from this compound.[11][12][13]

Caption: Conceptual pathway to insecticidal pyridinyl-pyrazole carboxamides.

Studies on functionalized pyridines have yielded compounds with significant insecticidal activity against pests like the cowpea aphid (Aphis craccivora).[10]

Table 3: Insecticidal Activity of Functionalized Pyridine Derivatives against Aphis craccivora Nymphs (24h) [10]

| Compound | LC₅₀ (mg/L) |

| 1a | 0.207 |

| 1b | 0.185 |

| 1c | 0.127 |

| 1d | 0.098 |

| 1f | 0.080 |

| Acetamiprid (Commercial Insecticide) | 0.045 |

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile intermediate in the discovery and development of modern agrochemicals. Its unique chemical architecture allows for the efficient synthesis of a wide array of fungicidal, herbicidal, and insecticidal compounds. The ability to selectively functionalize the pyridine ring at multiple positions provides a powerful tool for fine-tuning the biological activity and physicochemical properties of the resulting agrochemicals.

Future research will undoubtedly continue to leverage the synthetic potential of this compound and its derivatives to address the ongoing challenges in agriculture, including the emergence of resistant pests and weeds and the need for more environmentally benign crop protection solutions. The development of novel catalytic methods for the derivatization of this intermediate will further expand its utility and solidify its position as a lynchpin in the synthesis of next-generation agrochemicals.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-溴-2-氯-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives | CoLab [colab.ws]

- 8. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Bromo-2-chloro-5-nitropyridine

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and quality assessment of 3-Bromo-2-chloro-5-nitropyridine (CAS No. 5470-17-7). As a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals, rigorous structural confirmation is paramount.[1] This document, designed for researchers and drug development professionals, moves beyond a simple presentation of data, focusing instead on the causality behind experimental choices and the logic of spectral interpretation. We will explore the unique spectroscopic signatures of this molecule as revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights and validated protocols.

Introduction: The Molecular Profile of this compound

This compound is a substituted pyridine ring with the molecular formula C₅H₂BrClN₂O₂.[2][3] Its structure is characterized by a pyridine core bearing three distinct and highly electronegative substituents: a bromine atom at position 3, a chlorine atom at position 2, and a nitro group at position 5. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, but also imparts a distinct and complex spectroscopic fingerprint.[1]